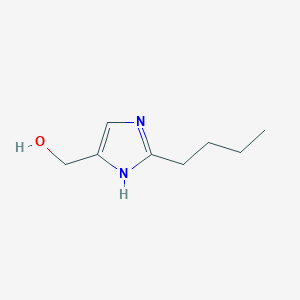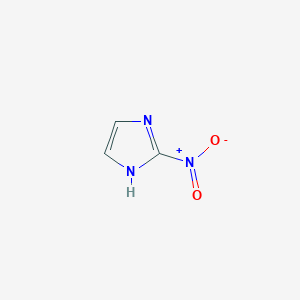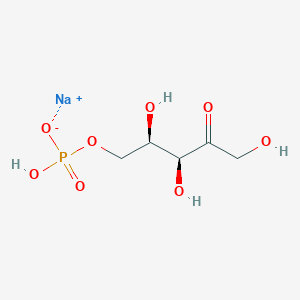
2-Butyl-5-hydroxymethylimidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related imidazole compounds often involves a multi-step process starting from basic raw materials. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a compound related to 2-butyl-5-hydroxymethylimidazole, was achieved through a sequence involving hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, starting from salicylaldehyde (Gu An-zhong, 2010). Another related compound, 2-butyl-5-formylimidazole, a key intermediate in the synthesis of eprosartan, was synthesized from ethylenediamine and valeronitrile, involving steps such as dehydrogenation, iodination, reduction, hydroxymethylation, oxidation, and hydrogenolysis (Chen Yu-bin, 2008).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is typically confirmed using techniques such as 1H-NMR and IR spectroscopy. The presence of functional groups like hydroxymethyl influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Imidazole derivatives engage in various chemical reactions, leveraging the reactivity of the imidazole ring and its substituents. For example, novel imidazole-amino acid conjugates were synthesized from 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid, demonstrating the versatility of imidazole compounds in forming bioactive molecules (A. Jallapally et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology:
- Imidazole derivatives, such as 2-butyl-4-chloroimidazole, have been found to possess potent angiotensin-converting enzyme (ACE) inhibitor activity, with minimal toxicity. This suggests their potential application in treating hypertension and cardiovascular diseases (Jallapally et al., 2015).
- Certain imidazole derivatives show significant antioxidant and antimicrobial activities, offering potential use in treating bacterial infections and oxidative stress-related diseases (Zhou et al., 2013).
- Some benzimidazole derivatives have demonstrated potent anticonvulsant activity, indicating their potential application in the treatment of epilepsy (Shaharyar et al., 2016).
- Certain imidazole compounds have shown potential as anti-biofilm coatings for orthopedic implants, due to their low toxicity and ability to inhibit biofilm formation (Steenackers et al., 2014).
Materials Science and Corrosion Inhibition:
- Imidazole derivatives have been found to be effective inhibitors of copper corrosion, suggesting their application in protecting metal surfaces in acidic environments (Gašparac et al., 2000).
Green Chemistry:
- Research has highlighted the role of imidazole-based ionic liquids in the hydrolysis of cellulose, a key step in biomass conversion to biofuels and chemicals. This process is part of the broader field of green chemistry, focusing on sustainable and environmentally friendly chemical processes (Dee & Bell, 2011).
Safety And Hazards
2-Butyl-5-hydroxymethylimidazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
(2-butyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBZGAMRJRWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218432 | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-hydroxymethylimidazole | |
CAS RN |
68283-19-2 | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14MM5OB9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)


![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)







